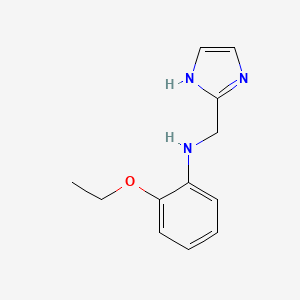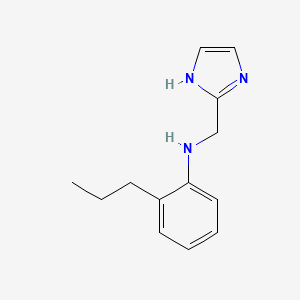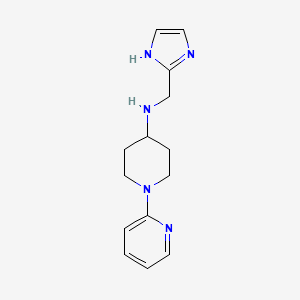![molecular formula C15H16N2O3 B7588398 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of quinoline-based inhibitors and has been found to exhibit potent inhibitory activity against several enzymes. In
Applications De Recherche Scientifique
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been extensively studied for its potential use in various scientific research applications, including enzyme inhibition studies, drug discovery, and cancer research. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit potent inhibitory activity against several enzymes, including thrombin, trypsin, and factor Xa. This makes it a potential candidate for the development of anticoagulant drugs. Additionally, 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit anticancer activity by inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid involves the inhibition of enzymes by binding to the active site of the enzyme. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid is a competitive inhibitor of thrombin, trypsin, and factor Xa, meaning it competes with the substrate for binding to the enzyme's active site. This results in the inhibition of the enzyme's activity, which can have therapeutic benefits in various diseases.
Biochemical and physiological effects:
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit several biochemical and physiological effects, including anticoagulant and anticancer activity. 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid has been found to exhibit anticoagulant activity by inhibiting the activity of thrombin, trypsin, and factor Xa.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid in lab experiments has several advantages, including its potent inhibitory activity against several enzymes and its potential use in the development of anticoagulant drugs and anticancer agents. However, there are also limitations to using 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid in lab experiments, including its high cost, low solubility, and potential toxicity.
Orientations Futures
There are several future directions for research on 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid, including the development of more potent and selective inhibitors, the exploration of its potential use in the treatment of other diseases, and the investigation of its mechanism of action. Additionally, the development of more efficient synthesis methods and the evaluation of its pharmacokinetics and pharmacodynamics are also areas of future research.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid involves several steps, including the synthesis of quinoline-2-carboxylic acid, which is then reacted with N-methylmorpholine to form the corresponding N-methyl quinoline-2-carboxamide. This intermediate is then reacted with 2-methyl-3-amino propanoic acid to form 2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid. The purity of the compound can be improved by recrystallization and chromatography techniques.
Propriétés
IUPAC Name |
2-methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10(15(19)20)9-17(2)14(18)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPSGSILCVHWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=NC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)



![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)





